Fmoc-D-beta-homoalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-D-beta-homoalanine is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.364. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Peptide Synthesis

Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-beta-homoalanine is primarily utilized in Fmoc solid-phase peptide synthesis, which is the preferred method for synthesizing peptides due to its efficiency and versatility. The Fmoc group allows for easy deprotection under mild basic conditions, facilitating the assembly of complex peptide structures without the risk of racemization that can occur with other protecting groups like Boc .

Advantages of this compound in SPPS:

- Enhanced Stability: The incorporation of beta-homoalanine can improve the stability and solubility of peptides.

- Diversity in Peptide Libraries: Its unique structure allows for the creation of diverse peptide libraries, which are essential for drug discovery and development .

- Improved Binding Affinities: Research indicates that peptides containing beta-homoalanine can exhibit enhanced binding affinities to various targets, making them suitable candidates for therapeutic applications .

Drug Discovery

Peptidomimetics Development

This compound has been instrumental in the design of peptidomimetics—compounds that mimic the biological activity of peptides while offering improved stability and bioavailability. Studies have shown that incorporating this amino acid into peptidomimetic structures can enhance their pharmacological properties .

Case Study: ACE2 Binding Peptides

In a study focused on developing high-affinity binders to ACE2, researchers utilized peptidomimetics that included non-canonical amino acids like this compound. These compounds demonstrated significant improvements in serum stability and binding affinity compared to traditional peptides .

Material Science

Hydrogel Formation

Research has demonstrated that this compound can contribute to the self-assembly of hydrogels. These hydrogels have potential applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to form three-dimensional networks .

Key Findings:

- Self-Assembly Properties: The presence of this compound influences the morphology of supramolecular nanostructures formed during hydrogel formation.

- Critical Aggregation Concentration (CAC): Studies have measured CAC values for various Fmoc-dipeptides, indicating their potential for use in creating stable gel networks at low concentrations .

Analytical Chemistry

Use in Mass Spectrometry

This compound is also employed as a standard in mass spectrometry for analyzing peptide structures. Its unique mass characteristics allow it to serve as a reliable reference point for identifying modifications in peptide synthesis .

Summary Table

化学反応の分析

Deprotection Reactions

The Fmoc (9-fluorenylmethyloxycarbonyl) group is removed via base-catalyzed β-elimination. Piperidine (20–40% in DMF or NMP) is the standard reagent, though alternatives like DBU (1,8-diazabicycloundec-7-ene) or morpholine are used for specific cases .

Mechanism:

-

Base Abstraction : A secondary amine (e.g., piperidine) abstracts the acidic 9-H proton from the fluorene ring.

-

β-Elimination : Formation of dibenzofulvene (DBF) and release of CO2, yielding the free amine .

Kinetics:

-

Deprotection efficiency depends on steric hindrance and resin type. For Fmoc-D-β-homoalanine, deprotection times range from 5–10 minutes with piperidine (20% in DMF) .

-

DBU (0.5% in DMF) suppresses β-elimination side reactions, making it ideal for phosphorylated or labile sequences .

Coupling Reactions

Fmoc-D-β-homoalanine participates in amide bond formation via in situ activation using coupling reagents like HATU, BOP, or DMTMM.

Optimal Conditions:

| Reagent | Base | Solvent System | Coupling Efficiency |

|---|---|---|---|

| DMTMM | DIPEA | H2O:MeCN:DMSO (6:3:1) | ≥90% |

| BOP | DIEA | DMF:NMP (45:55) | >95% |

| HATU | DIPEA | DMF | 85–90% |

-

Challenges :

a) Racemization

-

The D-configuration of β-homoalanine reduces racemization risk compared to L-α-amino acids.

-

Base strength impacts racemization: DBU causes <0.5% epimerization vs. piperidine (1–2%) .

b) β-Elimination

-

Under strong basic conditions (e.g., 20% piperidine), β-elimination can occur, forming dehydroalanine derivatives .

-

Activation Energy :

c) Truncation via Acetic Acid Contamination

Stability and Storage

特性

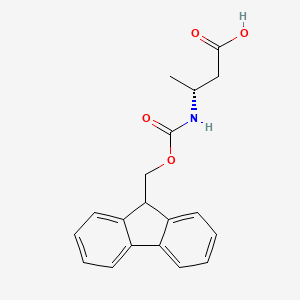

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMLSPRRJWJJQD-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201864-71-3 |

Source

|

| Record name | (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。